(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
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Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O6S2 and its molecular weight is 519.63. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to present a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
Structural Characteristics
The compound features several key structural elements:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Allyl group : May enhance pharmacological properties.
- Methoxy groups : Improve solubility and reactivity.
The molecular formula is C24H29N3O6S2 with a molecular weight of 519.6 g/mol .
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Allyl group introduction : Via substitution using allyl bromide in the presence of a base.
- Methoxylation : Using methylating agents such as dimethyl sulfate.
- Final condensation : Reaction with 4-methoxybenzoyl chloride under basic conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, demonstrating significant antibacterial and antifungal properties.
Antibacterial Activity
In preliminary assessments, the compound exhibited notable antibacterial effects against various strains. It is particularly promising as a candidate for developing new antimicrobial agents .
Antifungal Activity
A related study on thiazole derivatives indicated that compounds similar to this one showed effective antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . The compound's mechanism involves inhibiting ergosterol synthesis by targeting CYP51, a critical enzyme in fungal cell membrane formation .
Cytotoxicity Studies
Cytotoxicity evaluations were performed against NIH/3T3 cell lines, revealing that the synthesized compounds exhibited IC50 values indicating low toxicity to normal cells while effectively targeting fungal cells. For instance, related compounds demonstrated IC50 values of 148.26 µM and 187.66 µM against NIH/3T3 cells .
Table 1: Summary of Biological Activities
In Silico Studies
Molecular docking studies have shown that the compound interacts significantly with key residues in the active site of CYP51, suggesting a strong potential for antifungal action through competitive inhibition .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h5-12H,1,13-17H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPYJUMCTWQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.